molecular formula C10H8ClNO2S B1492502 Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate CAS No. 1680191-38-1

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate

Cat. No. B1492502
CAS RN: 1680191-38-1
M. Wt: 241.69 g/mol
InChI Key: KCFAMALYDWEQDE-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is a chemical compound with the CAS Number: 1680191-38-1 . It has a molecular weight of 241.7 and its IUPAC name is ethyl 2-chlorobenzo[d]thiazole-5-carboxylate .


Synthesis Analysis

Ethyl 2-chlorothiazole-5-carboxylate is an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid . It was studied as one of the metabolites of thiamethoxam, clothianidin, and dinotefuran in mice .


Molecular Structure Analysis

The InChI code for Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is 1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 . The InChI key is KCFAMALYDWEQDE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Building Block

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the benzo[d]thiazole moiety into larger molecules, which is a valuable feature in the synthesis of complex organic compounds. This compound can undergo various chemical reactions, including nucleophilic substitution, to create a wide array of derivatives with potential biological activity .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of drug candidates. The benzo[d]thiazole ring system is present in many pharmacologically active molecules, and modifications to this core structure can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Material Science

The unique electronic properties of Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate make it a candidate for research in material science, particularly in the development of organic semiconductors. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to the charge transport layer .

Agrochemical Development

This compound’s chemical framework is also being investigated for use in agrochemicals. The benzo[d]thiazole scaffold is a common feature in molecules with herbicidal and fungicidal properties. Researchers are exploring the synthesis of new agrochemicals that can provide effective protection against pests and diseases while minimizing environmental impact .

Chemical Sensor Development

Due to its reactive functional groups, Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is studied for its application in chemical sensor technology. It can be used to construct sensors that detect specific substances or environmental conditions, which is crucial in various industries, including environmental monitoring and diagnostics .

Catalysis

The compound is also a subject of interest in the field of catalysis. It can act as a ligand for metal catalysts or as a catalyst itself in certain organic reactions. This application is significant in developing more efficient and sustainable chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFAMALYDWEQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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